molecular formula C17H20ClNO B2368096 N-(1-adamantyl)-2-chlorobenzamide CAS No. 57277-43-7

N-(1-adamantyl)-2-chlorobenzamide

Cat. No. B2368096
CAS RN: 57277-43-7
M. Wt: 289.8
InChI Key: PMMNGVLZSPPURC-UHFFFAOYSA-N
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Description

“N-(1-adamantyl)-2-chlorobenzamide” is a chemical compound that is structurally similar to APINACA (AKB48), a drug that acts as a reasonably potent agonist for the cannabinoid receptors . The adamantyl group in its structure is known to contribute to its unique properties .


Synthesis Analysis

The synthesis of “N-(1-adamantyl)-2-chlorobenzamide” or similar compounds often involves the use of 1-adamantyl nitrate. The reactions are typically carried out in sulfuric acid media . A two-step procedure for the synthesis of a similar compound from 1-bromadamantane and formamide via N-(1-adamantyl)-formamide has been reported .


Molecular Structure Analysis

The molecular structure of “N-(1-adamantyl)-2-chlorobenzamide” is likely to be similar to that of other adamantyl-substituted compounds. For instance, N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA) forms chains through N–H · · · N hydrogen bonds . The adamantyl group is known to influence the structure and proton transfer dynamics of N-unsubstituted pyrazoles .

properties

IUPAC Name

N-(1-adamantyl)-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c18-15-4-2-1-3-14(15)16(20)19-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMNGVLZSPPURC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-adamantyl)-2-chlorobenzamide

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